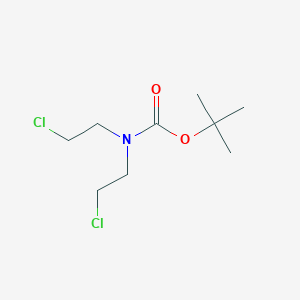
N-(2-Heptyl)aniline
Descripción general
Descripción
N-(2-Heptyl)aniline is an organic compound with the molecular formula C13H21N . It is used for research purposes. It has been observed that when 2-heptylamine was used as an N-donating group, N-(2-heptyl)aniline was formed as the major product .
Synthesis Analysis
The synthesis of N-(2-Heptyl)aniline can be achieved through a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids . This method is highlighted by the availability and broad scope of the reaction substrates and its application to the expedited synthesis of drug molecules and intermediates .
Molecular Structure Analysis
The molecular structure of N-(2-Heptyl)aniline consists of a benzene ring attached to an amine group (NH2) and a heptyl group (C7H15), which is a seven-carbon alkyl chain .
Chemical Reactions Analysis
In a study, it was observed that when 2-heptylamine was used as an N-donating group in a reaction over 10% Pd/C, N-(2-heptyl)aniline was formed as the major product . This suggests that N-(2-Heptyl)aniline can be produced from 2-heptylamine under certain conditions .
Aplicaciones Científicas De Investigación
Aniline derivatives have applications in dynamic covalent chemistry, particularly in catalyzing hydrazone formation and transimination, which are relevant for biological applications (Dirksen, Hackeng, & Dawson, 2006).
The molecular structure of aniline derivatives, such as N-benzylidene-aniline, has been extensively studied to understand their conformation and stability, which is crucial in molecular design and synthesis (Trætteberg, Hilmo, Abraham, & Ljunggren, 1978).
Aniline-based polymers, like poly(aniline), are used in nonenzymatic glucose sensors. These sensors leverage the inductive effects of reactive substituents on the pH-dependent properties of aniline (Shoji & Freund, 2001).
Aniline derivatives play a role in the synthesis of bioactive compounds. For example, palladium-catalyzed oxidative coupling is used for the efficient synthesis of carbazoquinocin C, a potent lipid peroxidation inhibitor, involving the introduction of a heptyl side chain into an aniline derivative (Knölker, Reddy, & Wagner, 1998).
Visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have been investigated, demonstrating the synthetic utility of aniline derivatives in organic chemistry (Lenhart & Bach, 2014).
Aniline derivatives have been studied for their nephrotoxic potential, with certain substitutions like 2-substitution significantly increasing nephrotoxic potential in rats (Rankin et al., 1986).
In catalysis, complexes of aniline derivatives with metals like palladium have shown high efficiency in reactions like the Suzuki-Miyaura C-C coupling in eco-friendly water (Rao et al., 2014).
Aniline derivatives have been used in the study of photocatalytic activities, such as the photodegradation of pollutants in aqueous solutions (Zabihi-Mobarakeh & Nezamzadeh-Ejhieh, 2015).
Safety And Hazards
Direcciones Futuras
The future directions for N-(2-Heptyl)aniline could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, the development of simple, expedient, selective, and broad-scope amination methods could increase the scope of amine with multifaceted aliphatic architectures and functionalities .
Propiedades
IUPAC Name |
N-heptan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h5,7-8,10-12,14H,3-4,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKJQOUZLQYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309113 | |
| Record name | N-(1-Methylhexyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Heptyl)aniline | |
CAS RN |
67915-63-3 | |
| Record name | N-(1-Methylhexyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylhexyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-(1-methylhexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)








